2-Bromobenzo[B]thiophene
Overview
Description
2-Bromobenzo[b]thiophene is an organic compound with the chemical formula C8H5BrS. It is a brominated derivative of benzo[b]thiophene, which is a sulfur-containing heterocycle. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It’s known that brominated benzo[b]thiophenes are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific context .
Mode of Action
It has been used in the stereoselective preparation of halogenated benzoxazines via enantioselective halocyclization of o-anilidostyrenes using chiral anion phase-transfer catalysts . This suggests that 2-Bromobenzo[B]thiophene may interact with its targets through halogen bonding or other types of chemical interactions.
Result of Action
Its use in the synthesis of various organic compounds suggests that it could have diverse effects depending on the specific context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . The presence of other chemicals, temperature, pH, and other factors could also potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
2-Bromobenzo[B]thiophene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids . These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to altered cellular processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type. In some cell lines, this compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This can lead to changes in gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in certain cell types, which can result in cellular damage and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific enzymes, leading to either inhibition or activation of their activity . For example, the compound can inhibit the activity of certain kinases, which are critical for cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to result in cumulative cellular damage, particularly in in vitro studies . In vivo studies have also indicated that prolonged exposure can lead to significant alterations in cellular function, including changes in metabolic activity and increased oxidative stress.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can result in significant toxic effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable changes in cellular processes occur . At high doses, this compound can induce severe toxicity, including liver and kidney damage, as well as adverse effects on the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Electrophilic Bromination: One common method for synthesizing 2-Bromobenzo[b]thiophene involves the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Lithiation and Bromination: Another method involves the lithiation of benzo[b]thiophene using a strong base like n-butyllithium, followed by the addition of a brominating agent such as 1,1,2,2-tetrabromoethane.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes using bromine or N-bromosuccinimide. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Bromobenzo[b]thiophene undergoes various substitution reactions, including Suzuki-Miyaura coupling with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones, and it can also undergo reduction reactions to remove the bromine atom.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Substitution Products: Various substituted benzo[b]thiophenes depending on the nature of the substituent introduced.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated benzo[b]thiophene.
Scientific Research Applications
2-Bromobenzo[b]thiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzothiophene: Similar in structure but contains an iodine atom instead of bromine.
2,3-Dibromobenzo[b]thiophene: Contains two bromine atoms, leading to different reactivity and applications.
5-Bromobenzofuran: Contains an oxygen atom in place of sulfur, resulting in different chemical properties.
Uniqueness
2-Bromobenzo[b]thiophene is unique due to its specific reactivity patterns, particularly in substitution reactions. The presence of the bromine atom at the 2-position enhances its utility in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFMYMXKTAVDSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202227 | |
Record name | Benzo(b)thiophene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5394-13-8 | |
Record name | Benzo(b)thiophene, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5394-13-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5394-13-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-BROMOBENZO[B]THIOPHENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(b)thiophene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromobenzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromobenzothiophene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGE4P62PNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reactivity of 2-Bromobenzo[B]thiophene with strong bases?
A1: Research indicates that this compound undergoes interesting reactions with potassium amide in liquid ammonia. Specifically, it has been observed that the bromine atom can migrate to the adjacent carbon atom. [] This suggests a mechanism involving the formation of a reactive intermediate, possibly a carbanion, which then undergoes rearrangement. Further investigation into this bromine migration could provide insights into the reactivity and potential synthetic applications of this compound and related compounds.
Q2: Is there evidence of intermolecular interactions during reactions of this compound with strong bases?
A2: Yes, studies suggest that intermolecular transbromination might occur during the reaction of this compound with potassium amide in liquid ammonia. [] This implies that the bromine atom transfer can happen not only within the same molecule but also between different molecules of this compound. Further research is needed to fully elucidate the mechanism and factors influencing this intermolecular transbromination.
Q3: What are the structural characteristics of this compound?
A3: While a full spectroscopic analysis is not available in the provided research, mass spectrometry data is available for this compound-3-carbaldehyde (a derivative of this compound) and 2-Bromo-3-(dibromomethyl)benzo[b]thiophene. [] This data helps to understand the fragmentation pattern of these molecules upon ionization, providing valuable information about their structure and bond strengths. More comprehensive spectroscopic studies including NMR and IR would be beneficial to fully characterize this compound.
Q4: How can this compound be used in synthesis?
A4: this compound acts as a valuable starting material in organic synthesis. One example highlights its use in synthesizing complex polycyclic structures. [] Specifically, it can be reacted with cinnamoyl chloride to produce (2-Bromobenzo[B]thiophen-3-yl)(α-styryl)keton, which can then undergo further reactions to create diverse heterocyclic compounds, including 3-Hydroxy-2H-naphtho[1,8-bc]thiophen-2-one. This example showcases the potential of this compound as a building block for synthesizing molecules with potential biological and material science applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.